molecular formula C9H13ClFNO B3040400 (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride CAS No. 1980007-86-0

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Cat. No. B3040400
CAS RN: 1980007-86-0
M. Wt: 205.66
InChI Key: IWQJXEXCMWBMQV-RGMNGODLSA-N
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Description

The compound “(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride” is a derivative of fluoro-methoxyphenyl compounds. These compounds often have interesting chemical and biological properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Fluorine is often involved in nucleophilic substitution reactions, while the amine group might be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a fluorine atom might increase its electronegativity, while the amine group might make it a base .

Scientific Research Applications

Synthesis of Apremilast

Antimicrobial Activity

The compound has been used in the synthesis of novel Schiff bases with demonstrated antimicrobial activity. Specifically, derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile showed excellent antimicrobial properties (Puthran et al., 2019).

Antiamoebic Activity

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride derivatives have been synthesized and evaluated for antiamoebic activity. Certain chalcones possessing this structure displayed significant activity against Entamoeba histolytica (Zaidi et al., 2015).

Additional Antimicrobial Applications

Further antimicrobial research includes the synthesis of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones using 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone (Nagamani et al., 2018).

Environmental Impact Studies

The compound has been examined in the context of environmental studies. For instance, research on methoxychlor, a pesticide with a similar structure, explores its degradation by environmental bacterial species and white rot fungus, elucidating pathways that may be relevant for related compounds (Satsuma & Masuda, 2012), (Grifoll & Hammel, 1997).

Material Science Applications

In material science, the compound's derivatives have been used to study the effects of polar side groups on transport and luminescence properties in naphthyl phenylamine model compounds (Tong et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many fluoro-organic compounds are hazardous due to their high reactivity .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it has promising pharmaceutical properties, it might be the subject of further drug development research .

properties

IUPAC Name

(1S)-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQJXEXCMWBMQV-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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